Home > Products > Screening Compounds P15986 > Tantalum disilicide
Tantalum disilicide - 12039-79-1

Tantalum disilicide

Catalog Number: EVT-337342
CAS Number: 12039-79-1
Molecular Formula: Si2Ta
Molecular Weight: 237.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tantalum disilicide (TaSi₂) is a refractory metal silicide, a compound formed by reacting tantalum with silicon. It is widely studied for its application in microelectronics, particularly in integrated circuits (ICs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its desirable properties include high melting point, good electrical conductivity, and compatibility with silicon processing techniques.

Synthesis Analysis

The synthesis of tantalum silicide can be achieved through several methods:

  1. Evaporation Method: This technique involves the use of a high-power electron beam to vaporize tantalum and silicon. The vaporized materials then condense to form tantalum silicide nanoparticles. The relative content of tantalum and silicon in the vapor is crucial; typically, a higher concentration of silicon leads to the formation of tantalum silicide rather than pure tantalum or silicon particles .
  2. Sintering and Hot Pressing: Tantalum and silicon powders can be mixed and subjected to high temperatures under pressure. This method promotes the formation of tantalum silicide through solid-state reactions. The temperatures used typically exceed 1000 °C, enabling the diffusion of atoms and the formation of the desired compound .
  3. Sputtering: Tantalum silicide thin films can be deposited on substrates using magnetron DC sputtering techniques. Variations in film thickness (200 Å to 1000 Å) and annealing temperatures (400 °C to 900 °C) affect the structural properties of the films .
  4. Combustion Synthesis: This method allows for low-temperature synthesis through solid-phase combustion reactions, often yielding tantalum carbide and tantalum silicide composites .
Molecular Structure Analysis

Tantalum silicide has a complex crystal structure that can vary depending on its synthesis method. The most common structure is hexagonal, characterized by a layered arrangement where tantalum atoms are surrounded by silicon atoms. The lattice parameters are typically around a=3.16 a=3.16\,\text{ } and c=6.42 c=6.42\,\text{ }. The electronic structure reveals metallic bonding characteristics due to the hybridization of tantalum d-orbitals with silicon p-orbitals, contributing to its conductivity .

Chemical Reactions Analysis

Tantalum silicide participates in several chemical reactions:

Mechanism of Action

The mechanism underlying the formation of tantalum silicide involves nucleation and growth processes during synthesis. In the evaporation method, for instance, as tantalum and silicon vapor condense, they initially form clusters that grow into nanoparticles through continued deposition from the vapor phase. The process is influenced by temperature gradients and the relative rates of evaporation of both elements .

In solid-state reactions like sintering, atomic diffusion plays a critical role; atoms migrate through the solid matrix to form bonds, leading to compound formation at elevated temperatures.

Physical and Chemical Properties Analysis

Tantalum silicide possesses several notable physical and chemical properties:

  • Melting Point: Approximately 2980 °C, making it suitable for high-temperature applications.
  • Density: Around 6.5 g/cm³.
  • Electrical Conductivity: Exhibits metallic conductivity, which is beneficial for electronic applications.
  • Thermal Stability: Maintains structural integrity at elevated temperatures without significant degradation.
  • Oxidation Resistance: While generally resistant to oxidation, it can form oxides under extreme conditions.

These properties make tantalum silicide an attractive material for use in semiconductor devices and high-temperature structural applications .

Applications

Tantalum silicide finds applications across various fields:

  1. Semiconductor Industry: Used as a contact material in integrated circuits due to its excellent conductivity and thermal stability.
  2. High-Temperature Coatings: Employed as protective coatings in aerospace components due to its ability to withstand extreme environments.
  3. Microelectronics: Utilized in thin-film transistors and other electronic devices where reliability at high temperatures is crucial.
  4. Research Applications: Investigated for potential use in advanced materials science studies focusing on nanostructures and composite materials.

The versatility of tantalum silicide continues to drive research into new synthesis methods and applications in emerging technologies .

Properties

CAS Number

12039-79-1

Product Name

Tantalum silicide (TaSi2)

Molecular Formula

Si2Ta

Molecular Weight

237.12 g/mol

InChI

InChI=1S/2Si.Ta

InChI Key

MANYRMJQFFSZKJ-UHFFFAOYSA-N

SMILES

[Si]=[Ta]=[Si]

Canonical SMILES

[Si]=[Ta]=[Si]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.